Cas no 1564-48-3 ((1H-Imidazol-2-yl)-acetic acid methyl ester)

(1H-Imidazol-2-yl)-acetic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(1H-imidazol-2-yl)acetate
- (1H-IMIDAZOL-2-YL)-ACETIC ACID METHYL ESTER
- 1H-Imidazole-2-acetic acid, methyl ester
- LogP
- Methyl 1H-imidazol-2-ylacetate
- Methylimidazolacetat
- AKOS006344033
- Methyl (1H-imidazol-2-yl)acetate
- DA-16653
- CS-0148807
- MFCD11844783
- BAA56448
- E76136
- 1564-48-3
- DTXSID60469093
- FS-6085
- Methyl2-(1H-imidazol-2-yl)acetate
- SCHEMBL6013791
- (1H-Imidazol-2-yl)-acetic acid methyl ester
-
- MDL: MFCD11844783
- インチ: InChI=1S/C6H8N2O2/c1-10-6(9)4-5-7-2-3-8-5/h2-3H,4H2,1H3,(H,7,8)
- InChIKey: SXDQVXFVMMLCCV-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CC1=NC=CN1
計算された属性
- せいみつぶんしりょう: 139.05081
- どういたいしつりょう: 140.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 55Ų
じっけんとくせい
- PSA: 52.08
(1H-Imidazol-2-yl)-acetic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 046350-100mg |
(1H-Imidazol-2-yl)-acetic acid methyl ester |
1564-48-3 | 98% | 100mg |
$60.00 | 2024-07-19 | |
eNovation Chemicals LLC | Y1249702-250mg |
1H-Imidazole-2-acetic acid, methyl ester |
1564-48-3 | 98% | 250mg |
$405 | 2023-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219447-1g |
Methyl 2-(1H-imidazol-2-yl)acetate |
1564-48-3 | 95% | 1g |
¥1977 | 2023-04-15 | |
Fluorochem | 046350-1g |
1H-Imidazol-2-yl)-acetic acid methyl ester |
1564-48-3 | 99% | 1g |
£218.00 | 2022-03-01 | |
TRC | I577570-10mg |
(1H-Imidazol-2-yl)-acetic acid methyl ester |
1564-48-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
Fluorochem | 046350-5g |
1H-Imidazol-2-yl)-acetic acid methyl ester |
1564-48-3 | 99% | 5g |
£762.00 | 2022-03-01 | |
abcr | AB305073-1 g |
(1H-Imidazol-2-yl)-acetic acid methyl ester, 98%; . |
1564-48-3 | 98% | 1g |
€319.00 | 2023-04-26 | |
abcr | AB305073-5 g |
(1H-Imidazol-2-yl)-acetic acid methyl ester, 98%; . |
1564-48-3 | 98% | 5g |
€1029.00 | 2023-04-26 | |
abcr | AB305073-1g |
(1H-Imidazol-2-yl)-acetic acid methyl ester, 98%; . |
1564-48-3 | 98% | 1g |
€319.00 | 2025-02-15 | |
1PlusChem | 1P001P6Q-100mg |
1H-Imidazole-2-acetic acid, methyl ester |
1564-48-3 | 95% | 100mg |
$48.00 | 2024-06-20 |
(1H-Imidazol-2-yl)-acetic acid methyl ester 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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(1H-Imidazol-2-yl)-acetic acid methyl esterに関する追加情報
Methyl 2-(1H-imidazol-2-yl)acetate: A Comprehensive Overview
Methyl 2-(1H-imidazol-2-yl)acetate, also known by its CAS registry number 1564-48-3, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its imidazole ring structure, has garnered attention due to its unique chemical properties and potential for use in drug development and material science.
The molecular structure of Methyl 2-(1H-imidazol-2-yl)acetate comprises an imidazole ring, which is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. This structural feature imparts the compound with strong hydrogen bonding capabilities and makes it highly reactive in various chemical environments. The acetylation at the imidazole's second position further enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of Methyl 2-(1H-imidazol-2-yl)acetate in the development of bioactive molecules. Researchers have explored its role as a building block in the synthesis of complex heterocyclic compounds, which are crucial in drug discovery. For instance, its use in the construction of imidazole-based antibiotics has shown promising results, demonstrating its ability to inhibit bacterial growth effectively.
In addition to its pharmacological applications, Methyl 2-(1H-imidazol-2-yl)acetate has found utility in materials science. Its ability to form stable complexes with metal ions has led to its incorporation into the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and selectivity, making them ideal candidates for gas storage and catalysis applications.
The synthesis of Methyl 2-(1H-imidazol-2-yl)acetate typically involves the acetylation of imidazole using methylating agents under controlled conditions. This process ensures high yields and purity, which are essential for its subsequent applications in research and industry. The compound's stability under various reaction conditions further underscores its suitability as a starting material for more complex chemical transformations.
Recent advancements in green chemistry have also brought attention to the eco-friendly synthesis and application of Methyl 2-(1H-imidazol-2-yl)acetate. Researchers have developed catalytic methods that minimize waste and reduce environmental impact, aligning with global sustainability goals. These innovations not only enhance the compound's accessibility but also contribute to a more sustainable future for chemical manufacturing.
In conclusion, Methyl 2-(1H-imidazol-2-yl)acetate stands as a testament to the ingenuity of modern chemistry, offering diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in both academic research and industrial processes. As ongoing research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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